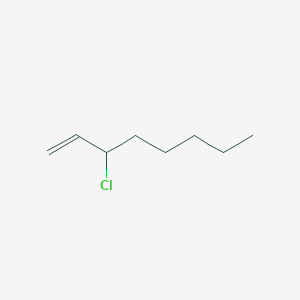
1-Octene, 3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octene, 3-chloro- is an organic compound with the molecular formula C8H15Cl. It is an alkene with a chlorine atom attached to the third carbon in the chain. This compound is part of the family of chlorinated alkenes, which are known for their reactivity and usefulness in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
1-Octene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-octene with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the third carbon position.
Another method involves the use of Grignard reagents. For example, allylmagnesium bromide can be reacted with 1-bromo-3-chloropropane to produce 1-octene, 3-chloro- under specific conditions .
Industrial Production Methods
In industrial settings, the production of 1-octene, 3-chloro- often involves the use of large-scale chlorination reactors where 1-octene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and selectivity.
化学反応の分析
Types of Reactions
1-Octene, 3-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-octene, 3-chloro- to 1-octene or other derivatives by removing the chlorine atom.
Substitution: The chlorine atom in 1-octene, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted alkenes.
科学的研究の応用
1-Octene, 3-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of chlorinated alkenes on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism by which 1-octene, 3-chloro- exerts its effects depends on the specific reaction it undergoes. In general, the chlorine atom in the molecule makes it more reactive towards nucleophiles and electrophiles. The double bond in the alkene also provides a site for various addition reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1-Octene: An alkene with the formula C8H16, used in the production of polyethylene and other polymers.
3-Chloro-1-butene: A shorter chain chlorinated alkene with similar reactivity.
1-Hexene, 3-chloro-: Another chlorinated alkene with a shorter carbon chain.
Uniqueness
1-Octene, 3-chloro- is unique due to its specific structure, which combines the reactivity of a chlorinated alkene with the properties of a longer carbon chain. This makes it particularly useful in applications requiring both reactivity and hydrophobicity.
特性
CAS番号 |
42886-42-0 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC名 |
3-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-7-8(9)4-2/h4,8H,2-3,5-7H2,1H3 |
InChIキー |
MTROFQOXRRQZST-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


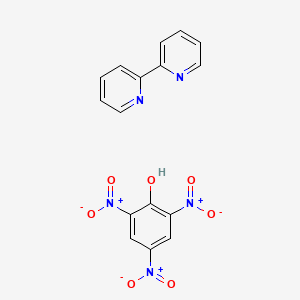


![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
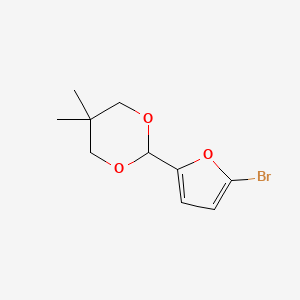
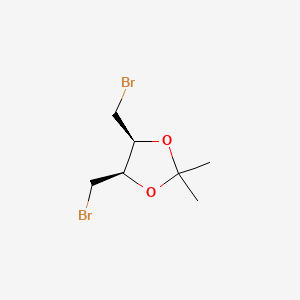
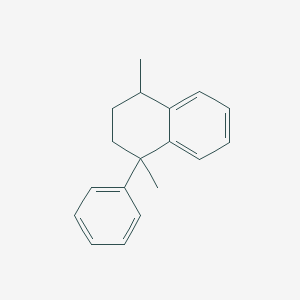


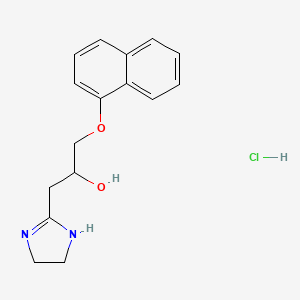
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
